molecular formula C22H24Br2N10O2 B1202046 Sceptrin CAS No. 79638-16-7

Sceptrin

Cat. No. B1202046
CAS RN: 79638-16-7
M. Wt: 620.3 g/mol
InChI Key: YPZNLFZLPZWWAD-GWIYSAMLSA-N
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Description

Sceptrin is a member of pyrroles and a secondary carboxamide.

Scientific Research Applications

Synthesis and Chemical Properties

Sceptrin, a marine natural compound, has presented unique challenges and opportunities in the realm of chemical synthesis. It was first synthesized in 2004 by Baran, Zografos, and O'Malley, marking a significant achievement due to its novel chemical features and biological activity. The synthesis process highlighted innovative methods like chemo- and regioselective halogenation and a mild sequence for 2-aminoimidazole formation (Baran, Zografos, & O'Malley, 2004). Additionally, later studies by Nguyen and Jamison in 2020 demonstrated a four-step synthesis of sceptrin, emphasizing the compound's potential for further chemical exploration and application (Nguyen & Jamison, 2020).

Biological Activities and Potential Applications

Sceptrin has been studied for its biological activities and potential therapeutic applications. In 2009, Ciprés et al. discovered that sceptrin inhibits cell motility in various cancer cell lines without exhibiting toxicity at effective concentrations. This finding suggests its potential as a lead molecule for cancer therapy and as a tool for studying cell motility mechanisms (Ciprés et al., 2009). In a different context, sceptrin's antimicrobial properties were investigated by Bernan et al. in 1993, demonstrating its bacteriostatic and bactericidal effects on Escherichia coli, suggesting its potential as an antimicrobial agent (Bernan, Roll, Ireland, Greenstein, Maiese, & Steinberg, 1993).

Nano-Antibiotic Formulations

In recent advancements, sceptrin has been incorporated into nanoformulations. A 2022 study by An et al. introduced sceptrin-Au nano-aggregates (SANA), demonstrating superior antibiotic and antibiofilm activities against drug-resistant Gram-negative bacteria. This innovation signifies sceptrin's role in developing next-generation nano-antibiotics and clinical applications (An, Kang, Koh, Park, Oh, & Kim, 2022).

properties

CAS RN

79638-16-7

Product Name

Sceptrin

Molecular Formula

C22H24Br2N10O2

Molecular Weight

620.3 g/mol

IUPAC Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1

InChI Key

YPZNLFZLPZWWAD-GWIYSAMLSA-N

Isomeric SMILES

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Canonical SMILES

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

synonyms

sceptrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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